Diisodecyl phthalate
Description
Properties
IUPAC Name |
bis(8-methylnonyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O4/c1-23(2)17-11-7-5-9-15-21-31-27(29)25-19-13-14-20-26(25)28(30)32-22-16-10-6-8-12-18-24(3)4/h13-14,19-20,23-24H,5-12,15-18,21-22H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFDTKUVRCTHQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O4, Array | |
| Record name | DIISODECYL PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8552 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | DIISODECYL PHTHALATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50274032 | |
| Record name | Bis(8-methylnonyl) phthalate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Diisodecyl phthalate appears as colorless liquid. May float or sink in water. (USCG, 1999), Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals, Liquid, Clear liquid; [Hawley] Oily viscous liquid; [CHEMINFO], CLEAR VISCOUS LIQUID. | |
| Record name | DIISODECYL PHTHALATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diisodecyl ester | |
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| Record name | 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich | |
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| Record name | Diisodecyl phthalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Boiling Point |
482 to 495 °F at 4 mmHg (NTP, 1992), BP: 253 °C at 4 mm Hg, at 0.5kPa: 250-257 °C | |
| Record name | DIISODECYL PHTHALATE | |
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| Record name | DIISODECYL PHTHALATE | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Flash Point |
450 °F (NTP, 1992), 275 °C (527 °F) - closed cup, 450 °F (232 °C) (Open cup), 229 °C c.c. | |
| Record name | DIISODECYL PHTHALATE | |
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| URL | https://cameochemicals.noaa.gov/chemical/8552 | |
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| Record name | DIISODECYL PHTHALATE | |
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| Record name | DIISODECYL PHTHALATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Solubility |
Insoluble (NTP, 1992), In water, 0.28 mg/L at 25 °C, Soluble in organic solvents, Insoluble in glycerol, glycols and some amines, More soluble in crude sweat than in water and increasing solubility with pH rise, Solubility in water: none | |
| Record name | DIISODECYL PHTHALATE | |
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| Record name | DIISODECYL PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIISODECYL PHTHALATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Density |
0.967 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.966 g/cu cm at 20 °C, Bulk density: 8 lb/gal, Relative density (water = 1): 0.96 | |
| Record name | DIISODECYL PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8552 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | DIISODECYL PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIISODECYL PHTHALATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Density |
15.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
| Record name | DIISODECYL PHTHALATE | |
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Vapor Pressure |
0.00000053 [mmHg], 5.28X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 200 °C: 147 | |
| Record name | Diisodecyl phthalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | DIISODECYL PHTHALATE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIISODECYL PHTHALATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |
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Impurities |
Diisodecyl ether and Isodecyl benzoate (0.02 - 0.1% w/w), Isodecyl alcohol (0.01 - 0.05% w/w), Traces of other phthalates, Water (max 0.1% w/w), Bisphenol A may be included upon request by customer. | |
| Record name | DIISODECYL PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Clear liquid | |
CAS No. |
26761-40-0, 89-16-7, 68515-49-1, 119394-45-5 | |
| Record name | DIISODECYL PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8552 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Diisodecyl phthalate | |
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| Record name | Bis(8-methylnonyl) phthalate | |
| Source | ChemIDplus | |
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| Record name | Diisodecyl phthalate | |
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| Record name | 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich | |
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| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-carbonylbis-, 1,1',2,2'-tetraisodecyl ester | |
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| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diisodecyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich | |
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| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-carbonylbis-, 1,1',2,2'-tetraisodecyl ester | |
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| Record name | Bis(8-methylnonyl) phthalate | |
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| Record name | 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich | |
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| Record name | Bis(8-methylnonyl) phthalate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Di-''isodecyl'' phthalate | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIISODECYL PHTHALATE | |
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| Record name | DIISODECYL PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Melting Point |
-58 °F (NTP, 1992), -50 °C | |
| Record name | DIISODECYL PHTHALATE | |
| Source | CAMEO Chemicals | |
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| Record name | DIISODECYL PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIISODECYL PHTHALATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Preparation Methods
Diisodecyl phthalate is synthesized through the esterification of phthalic acid with isomeric decyl alcohols . The industrial production method involves the reaction of phthalic anhydride with isodecyl alcohol in the presence of a catalyst . The reaction conditions typically include elevated temperatures and the removal of water to drive the reaction to completion .
Chemical Reactions Analysis
Hydrolysis Reactions
DIDP undergoes ester hydrolysis under both abiotic and enzymatic conditions, forming primary and secondary metabolites:
-
Phase-I Metabolism : In biological systems, esterases catalyze hydrolysis to produce monoisodecyl phthalate (MiDP) and isodecanol .
-
Abiotic Hydrolysis : Limited under neutral pH but accelerates in acidic or alkaline conditions, yielding phthalic acid and isodecanol derivatives .
Table 1: Hydrolysis Products and Conditions
Oxidation Reactions
Secondary oxidation of MiDP generates polar metabolites, critical for urinary excretion:
-
ω- and β-oxidation : Converts MiDP into monocarboxy-iso-octyl phthalate (MCiOP) and monooxo-iso-nonyl phthalate (MOiNP) .
-
In vitro studies in hepatocytes show DIDP upregulates peroxisome proliferator-activated receptors (PPARs), enhancing fatty acid oxidation pathways .
Table 2: Oxidation Pathways and Metabolites
| Pathway | Key Metabolites | Biological Impact | Source |
|---|---|---|---|
| ω-oxidation | MCiOP | Increased urinary excretion | |
| β-oxidation | MOiNP | Enhanced PPARα/RXRα signaling |
Photodegradation
DIDP degrades in aquatic environments via direct and indirect photolysis:
Reactivity with Acids and Bases
-
Acid Catalysis : DIDP reacts exothermically with strong acids (e.g., H₂SO₄), releasing isodecanol .
-
Base Reactions : Saponification with NaOH yields phthalate salts and isodecanol .
Table 3: Reactivity Profile
Thermal Decomposition
At >200°C, DIDP decomposes into:
Environmental Biodegradation
Aerobic microbial action rapidly breaks DIDP into CO₂ (93% removal in wastewater systems) . Key steps:
Interaction with Polymers
As a PVC plasticizer, DIDP forms hydrogen bonds with polymer chains, improving flexibility . Leaching rates increase in nonpolar solvents (e.g., hexane) .
Scientific Research Applications
Plasticizer in Polymers
DiDP is primarily used as a plasticizer in the manufacturing of PVC products. It improves the processing characteristics and end-use properties of plastics, making them more flexible and resistant to cracking. The following table summarizes its applications in various products:
| Application | Details |
|---|---|
| Consumer Products | Toys, flooring, packaging materials |
| Automotive | Interior components, wiring insulation |
| Construction | Pipes, siding, roofing membranes |
| Industrial | Adhesives, sealants, coatings |
Human Biological Monitoring
Research has focused on monitoring human exposure to DiDP through its metabolites. Studies have shown that DiDP is rapidly metabolized in humans, with metabolites detectable in urine. This monitoring is critical for assessing potential health risks associated with exposure.
- A study indicated that secondary metabolites of DiDP were found at higher concentrations than primary metabolites in urine samples from exposed individuals, suggesting they are sensitive biomarkers for exposure assessment .
Toxicokinetics and Health Risk Assessment
Toxicokinetic studies have been conducted to understand how DiDP behaves in biological systems. For instance:
- In a study involving rats administered DiDP, the absorption was found to be incomplete with low dermal absorption rates (2-4%), while inhalation exposure showed approximately 73% absorption .
- The U.S. Environmental Protection Agency (EPA) has outlined risk assessments indicating that DiDP may cause developmental effects at high doses but generally exhibits low toxicity under typical exposure scenarios .
Environmental Impact and Regulations
DiDP's environmental impact has prompted regulatory scrutiny due to its potential endocrine-disrupting properties. The following table summarizes key regulatory findings:
Exposure Assessment in Children
A case study conducted by Arnika between 2007 and 2016 examined the presence of phthalates, including DiDP, in children's environments. The findings highlighted elevated levels of phthalates in toys and household items, raising concerns about children's exposure levels compared to adults .
Industrial Use Impact Study
An industrial survey assessed the use of DiDP in various applications and its potential release into the environment during production processes. The study emphasized the need for improved management practices to mitigate environmental contamination risks associated with plasticizers like DiDP .
Mechanism of Action
Diisodecyl phthalate exerts its effects primarily through its role as a plasticizer. It interacts with the polymer chains in plastics, increasing their flexibility and reducing brittleness . In biological systems, this compound and its metabolites can interact with endocrine receptors, potentially disrupting hormonal balance and leading to various health effects .
Comparison with Similar Compounds
Structural and Functional Properties
DIDP is structurally and functionally compared to other phthalates and non-phthalate plasticizers (Table 1):
Table 1: Physical and Chemical Properties of DIDP and Similar Compounds
| Compound | Molecular Weight (g/mol) | Alkyl Chain Length | Primary Use | Boiling Point (°C) | Specific Gravity (20°C) |
|---|---|---|---|---|---|
| DIDP | 446.7 | C10 (branched) | PVC, coatings, food packaging | >316 | 0.966 |
| Diisononyl phthalate (DINP) | 418.6 | C9 (branched) | PVC, automotive parts | 250–267 | 0.977 |
| DEHP | 390.6 | C8 (branched) | Medical devices (historically) | 384 | 0.986 |
| DINCH (non-phthalate) | 424.6 | C9 (hydrogenated) | Toys, food contact materials | 240–260 | 0.944 |
- DIDP vs. DINP: Both are high-molecular-weight phthalates, but DIDP’s longer alkyl chains (C10 vs. C9) enhance thermal stability and reduce leaching rates . DIDP’s higher molecular weight (446.7 vs.
- DIDP vs. DEHP : DEHP (C8) has higher volatility and migration rates, leading to widespread environmental contamination and regulatory restrictions. DIDP’s larger molecular structure reduces bioavailability and bioaccumulation .
- DIDP vs. Non-Phthalates (e.g., DINCH): DINCH, a hydrogenated derivative of DINP, lacks ester linkages, reducing hydrolytic degradation and metabolite toxicity. However, DIDP remains cost-effective for industrial applications .
Environmental Fate and Degradation
DIDP exhibits moderate persistence in soil and water due to its low water solubility (0.03 mg/L) and high log Kow (9.3), favoring adsorption to organic matter . Compared to DEHP, DIDP degrades more slowly under aerobic conditions (half-life: 30–60 days vs. 10–20 days) but shows negligible bioaccumulation in aquatic species . DINP and DIDP share similar environmental partitioning behaviors, though DIDP’s higher molecular weight delays microbial breakdown .
Human Exposure and Metabolism
- Exposure Sources : DIDP exposure occurs via consumer products (e.g., PVC flooring, coated pills) and indoor dust, whereas DEHP exposure is dominated by dietary intake . Children exhibit higher urinary metabolite levels (MCNP for DIDP; MCOP for DINP) due to frequent hand-to-mouth contact .
- Metabolites: DIDP metabolizes into monocarboxyisononyl phthalate (MCNP) and oxidized derivatives, which are detectable in urine. However, its branched structure complicates metabolite identification compared to linear phthalates like DEP .
Table 2: Urinary Metabolite Detection Rates in Humans
| Compound | Primary Metabolite | Detection Rate (%) | Median Concentration (μg/L) |
|---|---|---|---|
| DIDP | MCNP | 89.9 | 2.7 |
| DINP | MCOP | 95.2 | 5.1 |
| DEHP | MEHP | 99.9 | 21.0 |
Toxicity Profiles
Biological Activity
Diisodecyl phthalate (DIDP) is a high-molecular-weight phthalate commonly used as a plasticizer in various applications, including polyvinyl chloride (PVC) products. Its biological activity has been the subject of extensive research due to potential health risks associated with exposure. This article provides a comprehensive overview of DIDP's biological activity, including its toxicity, mechanisms of action, and implications for human health.
Acute and Chronic Toxicity
DIDP exhibits low acute toxicity, with an LD50 greater than 29,100 mg/kg in rats. Chronic exposure studies indicate significant effects on liver and kidney weights, particularly at doses above 120 mg/kg body weight per day. A notable study reported a NOAEL (No Observed Adverse Effect Level) of 60 mg/kg body weight per day and a LOAEL (Lowest Observed Adverse Effect Level) of 120 mg/kg body weight per day for increased liver weights .
| Study Type | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Effects Observed |
|---|---|---|---|
| 21-day feeding study | 116 | 353 | Increased liver weights, changes in lipid metabolism |
| Repeated dose study | 60 | 120 | Increased liver and kidney weights |
| Two-generation study | 427-927 | - | Reduced pup survival in F2 generation |
Skin Sensitization and Irritation
DIDP is classified as a mild skin and eye irritant but is not considered a skin sensitizer. Human patch tests have shown no allergic reactions in most subjects; however, one case of allergic contact dermatitis was reported .
The primary mechanism by which DIDP exerts its effects appears to be through activation of peroxisome proliferator-activated receptor alpha (PPARα). This activation is associated with alterations in lipid metabolism and liver enlargement. Studies indicate that while rodents exhibit pronounced responses to PPARα activation, these effects may not be directly relevant to humans due to differences in metabolic pathways .
3. Reproductive and Developmental Toxicity
In two-generation reproductive studies, DIDP exposure was linked to increased liver and kidney weights in parental animals and reduced survival rates among offspring, particularly in the F2 generation. However, there was no evidence of impaired fertility . The following table summarizes key findings from reproductive studies:
| Study Type | Findings |
|---|---|
| Two-generation study | Increased liver/kidney weights; reduced pup survival |
| Fertility assessment | No impairment observed; NOAEL at 427-927 mg/kg/day |
4. Environmental Impact and Exposure Assessment
DIDP is prevalent in various consumer products, including toys, flooring, and packaging materials. It has been detected in environmental samples, raising concerns about human exposure through dietary sources and dermal contact. A study analyzing urine samples from the U.S. population found detectable levels of DIDP metabolites, indicating widespread exposure .
5. Case Studies and Regulatory Perspectives
Recent evaluations by the Environmental Protection Agency (EPA) highlight the need for further research on DIDP's long-term health effects due to its classification as a substance of concern under the Toxic Substances Control Act (TSCA). The EPA's assessment emphasizes the importance of understanding exposure scenarios to inform risk management strategies effectively .
Q & A
Basic: What methodologies are recommended for measuring the viscosity of Diisodecyl phthalate under varying experimental conditions?
To measure DIDP's viscosity accurately, surface light scattering (SLS) and high-pressure viscometry are validated techniques. SLS measures viscosity by analyzing laser light scattered from fluid surfaces, suitable for temperatures between 0–100°C . High-pressure studies (up to 1 GPa) require specialized equipment to account for pressure-induced changes in molecular interactions . Calibration against reference standards and temperature/pressure controls are critical to minimize experimental variability.
Basic: How can researchers assess this compound's environmental persistence using standardized protocols?
Key parameters include biodegradation half-life, octanol-water partition coefficient (Log Kow), and soil/sediment adsorption coefficients. The U.S. EPA recommends using OECD Test Guidelines (e.g., OECD 301 for biodegradation) and integrating measured data with predictive models like EPI Suite . Systematic reviews of existing datasets, prioritizing peer-reviewed studies with robust quality assurance, are essential .
Advanced: How can discrepancies between in vitro and in vivo toxicological data for this compound be resolved?
Conflicting results often arise from differences in metabolic activation, dose extrapolation, or model organism sensitivity. A tiered approach is recommended:
Mechanistic studies : Compare DIDP's toxicokinetics (absorption, metabolism) across models .
Dose alignment : Use physiologically based pharmacokinetic (PBPK) modeling to harmonize in vitro concentrations with in vivo exposures .
Data integration : Apply weight-of-evidence frameworks to reconcile endpoints (e.g., endocrine disruption vs. hepatic toxicity) .
Advanced: What statistical methods are effective for analyzing epidemiological data on DIDP's reproductive toxicity?
Multivariate regression, adjusting for confounders (e.g., co-exposure to other phthalates), is critical. Bayesian hierarchical models can address low-dose effects and non-linear dose-response relationships . For biomarker-based studies (e.g., urinary metabolites), limit of detection (LOD) imputation methods (e.g., multiple imputation) reduce bias in left-censored data .
Basic: What analytical techniques are validated for detecting this compound metabolites in human biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying DIDP metabolites like mono-isodecyl phthalate (MiDP). Sample preparation involves enzymatic deconjugation of glucuronidated metabolites followed by solid-phase extraction . Method validation must include recovery tests (≥80%) and interference checks against structurally similar phthalates (e.g., DINP) .
Advanced: How should long-term studies be designed to evaluate low-dose endocrine-disrupting effects of this compound?
Exposure regimens : Use environmentally relevant doses (ng/kg–µg/kg/day) over multiple generations in animal models .
Endpoints : Include epigenetic markers (DNA methylation), hormonal profiling, and transgenerational effects .
Controls : Account for background phthalate exposure via purified diets and air filtration .
Blinding : Ensure randomized treatment allocation to reduce observer bias .
Basic: What standardized protocols exist for determining DIDP's octanol-water partition coefficient (Log Kow)?
The shake-flask method, per OECD Guideline 107, is widely used. DIDP's low water solubility necessitates saturation via sonication, followed by HPLC analysis of both phases . Alternative methods include reverse-phase chromatography calibrated with Log Kow reference standards . Reported values range from 9.5–10.2, reflecting variability in isomer composition .
Advanced: How can environmental transport models predict this compound's fate in aquatic ecosystems?
Fugacity-based models (e.g., EQC Level III) incorporate DIDP's physical properties (vapor pressure: 1.3×10⁻⁶ Pa; water solubility: 0.02 µg/L) to estimate partitioning into sediment (85%), water (10%), and biota (5%) . Sensitivity analyses should address uncertainties in biodegradation rates (half-life: 60–150 days) and bioaccumulation factors (BCF: 1,000–5,000) .
Basic: What are key considerations for selecting control groups in this compound toxicity studies?
Negative controls : Use phthalate-free diets and housing materials to avoid contamination .
Positive controls : Include known toxicants (e.g., DEHP) to validate assay sensitivity .
Sham controls : For inhalation studies, expose animals to vehicle aerosols without DIDP .
Advanced: How can high-throughput screening (HTS) data be integrated with traditional assays for DIDP risk assessment?
ToxCast/Tox21 data : Use HTS outputs (e.g., nuclear receptor activation) to prioritize endpoints for in vivo validation .
Adverse Outcome Pathways (AOPs) : Link HTS-derived molecular initiating events (e.g., PPARγ activation) to organ-level effects .
Quantitative in vitro-to-in vivo extrapolation (QIVIVE) : Scale HTS concentrations to human equivalent doses using PBPK models .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
